molecular formula C19H18F5NO3 B6452149 tert-butyl N-{2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethyl}carbamate CAS No. 2640881-54-3

tert-butyl N-{2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethyl}carbamate

Cat. No.: B6452149
CAS No.: 2640881-54-3
M. Wt: 403.3 g/mol
InChI Key: NACOZADYYQQCRH-UHFFFAOYSA-N
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Description

tert-Butyl N-{2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethyl}carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a phenyl ethyl chain, which is further substituted with a pentafluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethyl}carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a phenyl ethyl halide under basic conditions to form the intermediate. This intermediate is then reacted with pentafluorophenol in the presence of a suitable base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

tert-Butyl N-{2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethyl}carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl N-{2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethyl}carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pentafluorophenoxy group can enhance binding affinity and specificity, while the carbamate group may participate in covalent interactions with target proteins. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl carbamates and phenyl ethyl derivatives, such as:

  • tert-Butyl N-(2-phenylethyl)carbamate
  • tert-Butyl N-(2-(4-methoxyphenyl)ethyl)carbamate
  • tert-Butyl N-(2-(4-chlorophenyl)ethyl)carbamate

Uniqueness

The uniqueness of tert-butyl N-{2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethyl}carbamate lies in the presence of the pentafluorophenoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in applications requiring high specificity and stability.

Properties

IUPAC Name

tert-butyl N-[2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F5NO3/c1-19(2,3)28-18(26)25-9-8-10-4-6-11(7-5-10)27-17-15(23)13(21)12(20)14(22)16(17)24/h4-7H,8-9H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACOZADYYQQCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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